REACTION_CXSMILES
|
[OH:1][CH2:2]C(CO)OCN1C=C(C=C)C(=O)NC1=O.BrN1C(=O)CCC1=O.[OH:26][CH2:27][CH2:28][O:29][CH2:30][N:31]1[CH:38]=[C:37]([CH:39]([N:42]=[N+:43]=[N-:44])[CH2:40][Br:41])[C:35](=[O:36])[NH:34][C:32]1=[O:33]>C(Cl)(Cl)Cl.CO>[OH:26][CH2:27][CH:28]([CH2:2][OH:1])[O:29][CH2:30][N:31]1[CH:38]=[C:37]([CH:39]([N:42]=[N+:43]=[N-:44])[CH2:40][Br:41])[C:35](=[O:36])[NH:34][C:32]1=[O:33] |f:3.4|
|
Name
|
9a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(OCN1C(=O)NC(=O)C(=C1)C=C)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCOCN1C(=O)NC(=O)C(=C1)C(CBr)N=[N+]=[N-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl.CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(OCN1C(=O)NC(=O)C(=C1)C(CBr)N=[N+]=[N-])CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 92 mg | |
YIELD: PERCENTYIELD | 31.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |